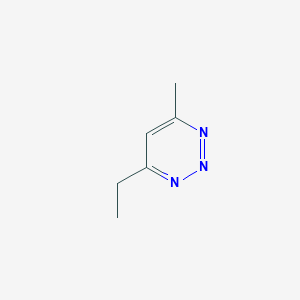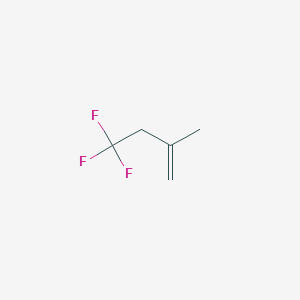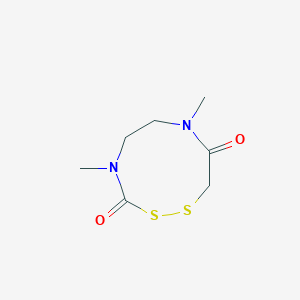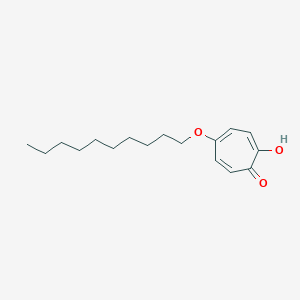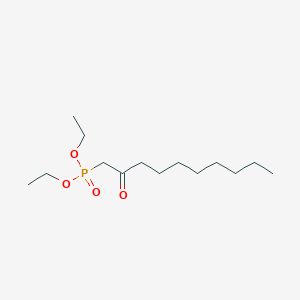
Diethyl (2-oxodecyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-oxodecyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O4P It is characterized by the presence of a phosphonate group attached to a decyl chain with a ketone functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-oxodecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-bromodecanone under controlled conditions yields this compound. The reaction typically requires a base such as sodium or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-oxodecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Phosphonate esters and amides.
Applications De Recherche Scientifique
Diethyl (2-oxodecyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, especially in the design of prodrugs and bioisosteres.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of diethyl (2-oxodecyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions where the phosphonate group acts as a nucleophile or electrophile. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
Uniqueness
Diethyl (2-oxodecyl)phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Propriétés
Numéro CAS |
131721-21-6 |
|---|---|
Formule moléculaire |
C14H29O4P |
Poids moléculaire |
292.35 g/mol |
Nom IUPAC |
1-diethoxyphosphoryldecan-2-one |
InChI |
InChI=1S/C14H29O4P/c1-4-7-8-9-10-11-12-14(15)13-19(16,17-5-2)18-6-3/h4-13H2,1-3H3 |
Clé InChI |
FIAPXLGOCRSZGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


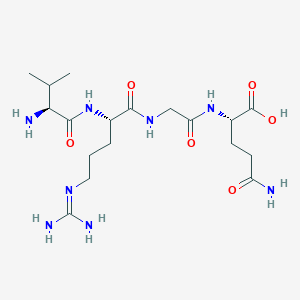
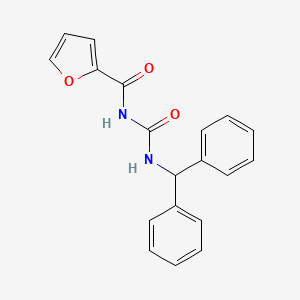
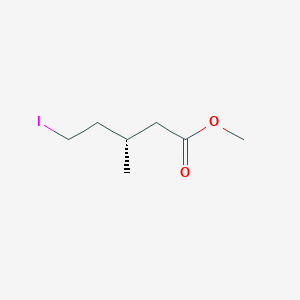
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
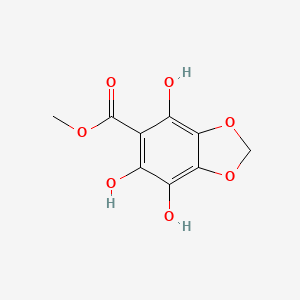
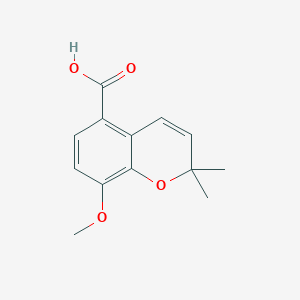
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
